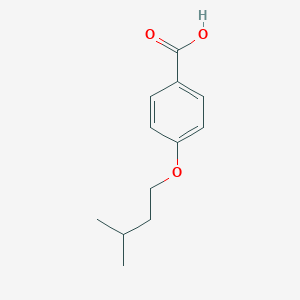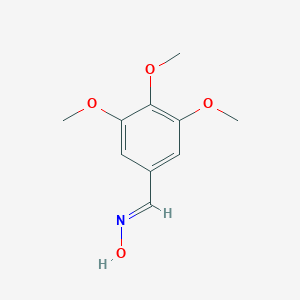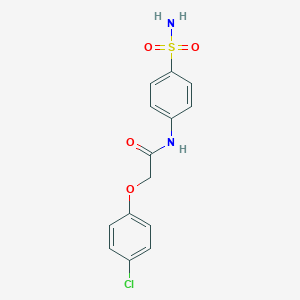![molecular formula C12H16O2S B185688 1-Methyl-4-[(3-methyl-2-butenyl)sulfonyl]benzene CAS No. 15543-64-3](/img/structure/B185688.png)
1-Methyl-4-[(3-methyl-2-butenyl)sulfonyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-4-[(3-methyl-2-butenyl)sulfonyl]benzene, also known as sulforaphane, is a naturally occurring compound found in cruciferous vegetables such as broccoli, cauliflower, and kale. It is a potent antioxidant and has been studied extensively for its potential health benefits.
Wirkmechanismus
Sulforaphane works by activating the Nrf2 pathway, a cellular defense mechanism that protects against oxidative stress and inflammation. It also inhibits the activity of enzymes that are involved in cancer cell growth and promotes the activity of enzymes that detoxify carcinogens.
Biochemical and Physiological Effects:
Sulforaphane has been shown to have a variety of biochemical and physiological effects. It can reduce inflammation, improve cardiovascular health, and enhance cognitive function. It may also have anti-aging properties and be useful in the treatment of metabolic disorders such as diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
Sulforaphane is a useful compound for laboratory experiments because it is readily available from natural sources and can be synthesized easily. However, its potency can vary depending on the source and preparation method. It may also be difficult to administer in vivo due to its low bioavailability.
Zukünftige Richtungen
1. Investigating the potential use of 1-Methyl-4-[(3-methyl-2-butenyl)sulfonyl]benzene in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
2. Studying the effects of 1-Methyl-4-[(3-methyl-2-butenyl)sulfonyl]benzene on gut microbiome and its potential use in the treatment of gastrointestinal disorders.
3. Investigating the potential use of 1-Methyl-4-[(3-methyl-2-butenyl)sulfonyl]benzene in the treatment of metabolic disorders such as diabetes.
4. Studying the effects of 1-Methyl-4-[(3-methyl-2-butenyl)sulfonyl]benzene on skin health and its potential use in the treatment of skin disorders.
5. Investigating the potential use of 1-Methyl-4-[(3-methyl-2-butenyl)sulfonyl]benzene in the treatment of autoimmune diseases such as rheumatoid arthritis.
In conclusion, 1-Methyl-4-[(3-methyl-2-butenyl)sulfonyl]benzene or 1-Methyl-4-[(3-methyl-2-butenyl)sulfonyl]benzene is a naturally occurring compound found in cruciferous vegetables. It has been extensively studied for its potential health benefits, including its anti-cancer properties, neuroprotective effects, and anti-inflammatory properties. While it has many potential applications, further research is needed to fully understand its mechanisms of action and potential uses in the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
Sulforaphane has been studied for its potential anti-cancer properties. It has been shown to inhibit the growth of cancer cells and induce apoptosis (cell death) in cancer cells. It may also have neuroprotective effects and be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
15543-64-3 |
|---|---|
Produktname |
1-Methyl-4-[(3-methyl-2-butenyl)sulfonyl]benzene |
Molekularformel |
C12H16O2S |
Molekulargewicht |
224.32 g/mol |
IUPAC-Name |
1-methyl-4-(3-methylbut-2-enylsulfonyl)benzene |
InChI |
InChI=1S/C12H16O2S/c1-10(2)8-9-15(13,14)12-6-4-11(3)5-7-12/h4-8H,9H2,1-3H3 |
InChI-Schlüssel |
JSVDFYYBKNPBRK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC=C(C)C |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC=C(C)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Acetamide, N-[4-[(dimethylamino)sulfonyl]phenyl]-](/img/structure/B185608.png)
![N-[4-[(2,5-dimethoxyphenyl)sulfamoyl]phenyl]acetamide](/img/structure/B185609.png)

![1-(Methylsulfonyl)spiro[indoline-3,4'-piperidine]](/img/structure/B185613.png)

![3-[(2,2,2-Trifluoroacetyl)amino]benzamide](/img/structure/B185619.png)
![3-[(4-Bromophenyl)sulfanyl]propanoic acid](/img/structure/B185620.png)
![2-[(2-Oxoindol-3-yl)amino]isoindole-1,3-dione](/img/structure/B185621.png)

![4-[2-(2-Nitrophenyl)hydrazinyl]-4-oxobutanoic acid](/img/structure/B185624.png)
